molecular formula C44H69NP2 B1488101 bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine CAS No. 1086138-36-4

bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

Cat. No. B1488101
M. Wt: 674 g/mol
InChI Key: KBHQOEPPHGCYHC-UHFFFAOYSA-N
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Description

“Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine” is a chemical compound with the molecular formula C44H69NP2 . It has a molecular weight of 673.991 g/mol . The IUPAC name for this compound is 2- [bis (1-adamantyl)phosphanyl]-N- [2- [bis (1-adamantyl)phosphanyl]ethyl]ethanamine .

Physical and Chemical Properties This compound is insoluble in water . It is sensitive to air and should be stored in refrigerated conditions . The compound is incompatible with oxidizing agents .

Scientific Research Applications

Synthesis and Catalytic Applications

Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine and its derivatives have been extensively explored for their synthesis and catalytic applications. For instance, the development of new methodologies for synthesizing bis-phosphine ligands with adamantane backbones showcases the compound's utility in creating sterically congested, highly effective catalysts (Kaboudin & Moradi, 2006). These catalysts are pivotal in asymmetric hydrogenation reactions, where the adamantane-based bis-phosphine ligands facilitate high enantioselectivity and catalytic efficiency (Gridnev et al., 2001).

Structural and Mechanistic Insights

Research on complexes of divalent transition metal ions with bis(aminomethyl)phosphinic acid, a related compound, provides structural and mechanistic insights into the coordination chemistry of bis-phosphine ligands. These studies have revealed various coordination modes in solution and the solid state, highlighting the ligand's versatility in binding with metal ions. This understanding is crucial for designing new catalysts and materials with tailored properties for specific applications (Kubíček et al., 2003).

Material Science and Polymerization

In the realm of material science and polymerization, bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine derivatives have been utilized as catalysts in the polymerization of ε-caprolactone. These catalysts enable the synthesis of polymers with specific properties, such as biodegradability and mechanical strength, which are desirable in biomedical and environmental applications. Structural, polymerization, and kinetic data from these studies support the development of efficient and selective polymerization processes, further expanding the applications of these adamantane-based compounds (Silvernail et al., 2007).

Safety And Hazards

The compound is classified as dangerous according to the GHS05 pictogram . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[bis(1-adamantyl)phosphanyl]-N-[2-[bis(1-adamantyl)phosphanyl]ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69NP2/c1(3-46(41-17-29-5-30(18-41)7-31(6-29)19-41)42-20-32-8-33(21-42)10-34(9-32)22-42)45-2-4-47(43-23-35-11-36(24-43)13-37(12-35)25-43)44-26-38-14-39(27-44)16-40(15-38)28-44/h29-40,45H,1-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHQOEPPHGCYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(CCNCCP(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728923
Record name 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N-{2-[di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]ethyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

CAS RN

1086138-36-4
Record name 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N-{2-[di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]ethyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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